molecular formula C3H16Si4 B12433147 Tris(silylmethyl)silane

Tris(silylmethyl)silane

Cat. No.: B12433147
M. Wt: 164.50 g/mol
InChI Key: FSDJIXWDVNLEJP-UHFFFAOYSA-N
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Description

Tris(silylmethyl)silane (CAS 1385027-19-9) is a silicon-based organometallic compound characterized by three silylmethyl (-Si(CH3)2CH2-) groups attached to a central silicon atom. Its molecular structure confers unique reactivity, particularly in radical-mediated reactions and polymer chemistry. For instance, tris(trimethylsilyl)silane is widely used as a radical-based reducing agent in organic synthesis, demonstrating high efficiency in dehalogenation and hydrosilylation . This compound’s extended silylmethyl substituents may enhance steric bulk and thermal stability compared to simpler silanes, though this requires further experimental validation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(silylmethyl)silane can be synthesized through several methods. One common approach involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . The reaction proceeds as follows:

(Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(\text{Me}_3\text{Si})_4\text{Si} + \text{MeLi} \rightarrow (\text{Me}_3\text{Si})_3\text{SiLi} + \text{Me}_4\text{Si} (Me3​Si)4​Si+MeLi→(Me3​Si)3​SiLi+Me4​Si

(Me3Si)3SiLi+HCl(Me3Si)3SiH+LiCl(\text{Me}_3\text{Si})_3\text{SiLi} + \text{HCl} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + \text{LiCl} (Me3​Si)3​SiLi+HCl→(Me3​Si)3​SiH+LiCl

Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding this compound directly but in modest yield :

3Me3SiCl+HSiCl3+6Li(Me3Si)3SiH+6LiCl3 \text{Me}_3\text{SiCl} + \text{HSiCl}_3 + 6 \text{Li} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + 6 \text{LiCl} 3Me3​SiCl+HSiCl3​+6Li→(Me3​Si)3​SiH+6LiCl

Chemical Reactions Analysis

Radical-Mediated Reductions

TTMSS acts as a hydrogen donor in radical-chain reactions, replacing toxic tributyltin hydride (TBTH) . Key applications include:

Reductive Decarbonylation and Decarboxylation

  • Decarbonylation of phenylseleno esters :

    RC O SePhTTMSSRH+CO+PhSeH\text{RC O SePh}\xrightarrow{\text{TTMSS}}\text{RH}+\text{CO}+\text{PhSeH}

    Example: Decarbonylation of β-lactam 7 yields products in 84% yield .

  • Reductive decarboxylation of N-hydroxypyridine-2-thione esters : Used to synthesize chiral cis-cyclopropane structures .

Halide and Chalcogenide Reductions

  • Bromide reductions :

    R Br+TTMSSAIBNR H+(Me3Si)3SiBr\text{R Br}+\text{TTMSS}\xrightarrow{\text{AIBN}}\text{R H}+(\text{Me}_3\text{Si})_3\text{SiBr}

    Example: Reduction of bromide 24 yields spiro-compounds with >90% efficiency .

Hydrosilylation Reactions

TTMSS facilitates anti-Markovnikov hydrosilylation of alkenes and alkynes with high regioselectivity :

SubstrateProductYield (%)Conditions
Monosubstituted olefins(TMS)₃Si-substituted alkanes70–90Et₃B/O₂ initiation, RT
Terminal alkynes(E)-Vinyl silanes85–95UV light, AIBN

Mechanism :

  • Silyl radical ((TMS)₃Si- ) adds to the unsaturated bond.

  • Radical adduct abstracts hydrogen from TTMSS, propagating the chain .

Consecutive Radical Reactions

TTMSS enables multi-step radical cascades, exemplified in cyclization and ring-expansion reactions:

Intramolecular Cyclization

  • 6-Membered ring formation : Bromide 25 cyclizes to yield diastereomerically pure products (>99:1 dr) .

  • Spirocyclic compounds : Bromide 24 forms 5-membered rings in 92% yield .

Reaction Kinetics and Selectivity

  • Rate constants :

    ReactionRate Constant (M⁻¹s⁻¹)Temperature
    (TMS)₃Si- + O₂3.5 × 10⁻⁵70°C
    Alkyl radical + TTMSS/thiol0.9–8 × 10⁷80°C
  • Stereoselectivity : Hydrosilylation of alkynes yields cis-products (10:1 dr) , while vinyl sulfones form E-vinyl silanes with >95% stereoretention .

Stability and Handling

  • Oxygen sensitivity : Slowly reacts with O₂ to form siloxanes (rate ≈3.5 × 10⁻⁵ M⁻¹s⁻¹ at 70°C) .

  • Storage : Requires inert atmosphere (N₂/Ar) and low temperatures (-20°C) to prevent degradation .

TTMSS has revolutionized radical chemistry by offering a non-toxic alternative to TBTH, enabling high-yielding, stereoselective transformations under mild conditions. Its applications span pharmaceuticals, materials science, and polymer chemistry, with ongoing research expanding its synthetic utility.

Scientific Research Applications

Tris(trimethylsilyl)silane (TTMSS), a compound with the formula (TMS)3SiH(TMS)_3SiH, has gained prominence in organic chemistry as a radical-based reagent. Research into its applications has demonstrated its versatility in radical reductions, hydrosilylation, and consecutive radical reactions . The use of TTMSS allows reactions to be performed under mild conditions, yielding excellent products with remarkable chemo-, regio-, and stereoselectivity .

Radical Reductions

TTMSS is used in various radical reductions due to its ability to weaken the Si-H bond at the central silicon atom when alkyl groups are replaced by silyl groups .

Reduction of Halides
TTMSS can reduce halides, with the first publication describing this application appearing in 1988 .

Decarbonylation and Reductive Decarboxylation
N-hydroxypyridine-2-thione esters can be used for decarbonylation and reductive decarboxylation with TTMSS . For example, a phenylseleno ester afforded a decarbonylated β-lactam in good yield .

Reduction of Nitroxides, Phosphine Sulfides, and Phosphine Selenides
TTMSS is useful for reducing nitroxides to secondary amines and phosphine sulfides and selenides to the corresponding phosphines .

Hydrosilylation

TTMSS-derived radicals have been studied for their reactivity in hydrosilylation, combining laser flash photolysis and quantum mechanical calculations .

Hydrosilylation of Alkenes
TTMSS is an efficient hydrosilylating agent of alkenes . Hydrosilylation of monosubstituted olefins is efficient for both electron-rich and electron-poor olefins, affording silanes . The silyl radical initially generated adds to the double bond to give a radical adduct, which then reacts with the silicon hydride, yielding the addition product and "fresh" silyl radicals to continue the chain .

Polymerization

TTMSS plays a strategic role in polymerization, particularly in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

Overcoming Oxygen Inhibition in FRP Processes
In free radical polymerization (FRP) processes, oxygen can drastically decrease both the polymerization rate and the final conversion. TTMSS has been identified as an effective silane to overcome this detrimental oxygen effect in many FRP processes . TTMSS radicals efficiently trap oxygen, with an interaction rate constant close to 2×109M1s12\times 10^9M^{-1}s^{-1} . TTMSS can convert stable peroxyls to new initiating TTMSS radicals, which helps overcome oxygen inhibition .

Other Applications

Microstructured Reaction Devices
Radical-based reductions with TTMSS have been expanded toward technological applications, such as radical-based transformations in microstructured reaction devices, where deoxygenation and dehalogenation reactions are highly efficient . It is also used in the removal of terminal thiocarbonyl groups from polystyrene .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(trimethylsilyl)silane (TTMSS)

  • Structure : Central silicon atom bonded to three trimethylsilyl (-Si(CH3)3) groups.
  • Reactivity :
    • Acts as a radical mediator, reducing organic halides (e.g., R-X → R-H) via hydrogen abstraction .
    • Absolute rate constants for radical reactions exceed 5 × 10^4 M⁻¹s⁻¹ for activated alkenes .
  • Applications :
    • Key in synthesizing trifluoromethoxylated compounds via reductive pathways (e.g., with AIBN initiation) .
    • Effective in forming carbon-carbon bonds through radical intermediates .

Tris(dimethylphenylsilyl)methane

  • Structure : Central carbon atom bonded to three dimethylphenylsilyl (-Si(CH3)2Ph) groups.
  • Reactivity: Demonstrates enhanced thermal stability due to aromatic substituents. Forms stable cyclopropane derivatives via alkene additions, a property leveraged in organometallic synthesis .
  • Applications :
    • Used in stabilizing reactive intermediates in polymerization reactions .

Key Difference : The phenyl groups in this compound introduce π-π interactions absent in tris(silylmethyl)silane, which may influence solubility and electronic properties.

Mono-Aminosilanes (e.g., Di(isopropylamino)silane)

  • Structure: Silicon bonded to amino groups (e.g., -N(iPr)2).
  • Reactivity: High reactivity in atomic layer deposition (ALD) of SiO2 thin films due to efficient dissociative chemisorption . Lower impurity generation compared to tris(alkylamino)silanes .
  • Applications :
    • Preferred in semiconductor manufacturing for high-purity oxide layers .

Key Difference: Amino substituents enable nucleophilic reactivity, contrasting with the radical-based pathways of silylmethyl-substituted silanes.

Data Tables: Comparative Analysis

Table 1. Structural and Reactivity Comparison

Compound Substituents Key Reactivity Applications Reference
This compound -Si(CH3)2CH2- Radical mediation (inferred) Polymer chemistry (potential)
Tris(trimethylsilyl)silane -Si(CH3)3 Radical reduction, hydrosilylation Organic synthesis, trifluoromethoxylation
Tris(dimethylphenylsilyl)methane -Si(CH3)2Ph Cyclopropane formation, thermal stability Organometallic synthesis
Di(isopropylamino)silane -N(iPr)2 ALD of SiO2, dissociative chemisorption Semiconductor manufacturing

Table 2. Spectroscopic Properties of Trisilanes

Compound UV Absorption Maxima (nm) Thermal Stability (°C) Notes Reference
This compound N/A N/A Data limited; inferred high stability
Tris(trimethylsilyl)silane 210 >200 Stable under radical conditions
Octamethyltrisilane 215 ~150 Baseline for comparison
Tris(dimethylphenylsilyl)methane N/A >250 Enhanced by aromatic groups

Research Findings and Challenges

  • Synthesis: this compound may be synthesized via oxidative addition or migratory coupling, as seen in analogous systems (e.g., propargyl silanes using silylmethyl donors) . However, harsh reaction conditions risk side reactions, such as Si-substitution by strong bases .
  • Radical Reactivity : While TTMSS shows well-documented radical efficiency, this compound’s larger substituents might slow reaction rates due to steric effects, though this could improve selectivity in crowded substrates .
  • Thermal Behavior : Silylmethyl groups likely enhance thermal stability compared to trimethylsilyl analogs, as observed in polysilane backbones where CH2 spacers increase absorption energy .

Biological Activity

Tris(trimethylsilyl)silane (TMS)₃SiH is a silane compound that has garnered attention in organic chemistry for its unique properties and applications, particularly as a radical-based reagent. Its biological activity, while not extensively documented, is linked to its role in various chemical reactions that may have implications for biological systems. This article explores the biological activity of TMS₃SiH, focusing on its mechanisms, applications, and potential effects.

  • Molecular Formula : C₉H₂₈Si₄
  • Molecular Weight : 248.66 g/mol
  • CAS Number : 1873-77-4
  • IUPAC Name : 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

TMS₃SiH is characterized by its ability to participate in radical reactions under mild conditions, making it a versatile reagent in synthetic organic chemistry. It is miscible with various organic solvents but immiscible with water, indicating its hydrophobic nature.

TMS₃SiH acts primarily as a reducing agent in radical reactions. The mechanism involves the generation of silyl radicals through homolytic cleavage, which can then initiate radical chain reactions. These reactions are crucial in organic synthesis, particularly in the reduction of functional groups and the formation of carbon-carbon bonds.

Reaction Mechanism

  • Initiation : Formation of silyl radicals from TMS₃SiH.
  • Propagation : Silyl radicals react with substrates to generate new radicals.
  • Termination : Radical species combine to form stable products.

Applications in Organic Chemistry

TMS₃SiH has been employed in various applications that highlight its biological relevance:

  • Radical Reductions : It facilitates the reduction of nitroxides to secondary amines and phosphine sulfides to phosphines, showcasing its utility in synthesizing biologically relevant compounds .
  • Hydrosilylation : TMS₃SiH mediates hydrosilylation reactions, allowing for the functionalization of alkenes and alkynes under mild conditions .
  • Photochemical Reactions : It has been used in photochemical processes to synthesize nitrogen-containing heterocycles like indoles and oxindoles without the need for metal catalysts .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of TMS₃SiH in enhancing selectivity and efficiency in organic transformations:

  • Diastereoselectivity Enhancement :
    • A study reported that TMS₃SiH significantly improved diastereoselectivity in radical cyclizations to produce 2,4-disubstituted piperidines, achieving yields between 60% and 90% with varying diastereomeric ratios .
  • Thiol Reducing System :
    • Research highlighted the use of TMS₃SiH in conjunction with thiols to measure rate constants for reactions involving carbon-centered radicals. This method allows for precise kinetic studies relevant to biological systems .
  • Photopolymerization :
    • TMS₃SiH has been utilized in photopolymerization processes, indicating its potential role in developing materials for biomedical applications .

Data Table: Summary of Biological Activities

ApplicationDescriptionReference
Radical ReductionsReduces nitroxides and phosphine sulfides; useful for synthesizing secondary amines
HydrosilylationMediates reactions with alkenes/alkynes under mild conditions
Photochemical SynthesisEnables synthesis of indoles and oxindoles without metal catalysts
DiastereoselectivityEnhances selectivity in radical cyclizations for piperidine derivatives

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of tris(silylmethyl)silane in organic chemistry, and how do reaction conditions influence its efficiency?

this compound (TTMSS) is widely used as a reducing agent and hydrosilylating agent for alkenes and alkynes. Its efficiency depends on reaction parameters such as solvent polarity, temperature, and catalyst presence. For instance, in radical-mediated reactions, TTMSS acts as a hydrogen donor under mild conditions, requiring careful control of initiators like AIBN to avoid side reactions. Optimizing stoichiometric ratios (e.g., 1.2–1.5 equivalents of TTMSS per unsaturated bond) is critical for high yields .

Q. How can researchers verify the effectiveness of silanization using this compound in surface modification studies?

Silanization success is typically validated via contact angle measurements to assess hydrophobicity, where angles >90° indicate effective surface coverage. Post-treatment stability can be tested by ultrasonication in Tris-HCl buffer (pH 7.5) for 2 minutes, followed by re-measurement. A lack of significant decrease in contact angles (p > 0.05) confirms bond stability. Complementary XPS analysis detects nitrogen enrichment, confirming amino-silane attachment .

Q. What safety precautions are essential when handling this compound in laboratory settings?

TTMSS is highly flammable (autoignition temperature: 3225°C) and reactive with proton sources. Use inert atmospheres (N₂/Ar), avoid aqueous environments, and conduct reactions behind safety shields. Storage should adhere to NFPA guidelines for silanes, with secondary containment to mitigate spill risks .

Advanced Research Questions

Q. How can contradictory data on silane film stability under varying pH conditions be resolved?

Discrepancies in silane stability studies often arise from differences in substrate pretreatment or buffer composition. For example, Tris-HCl (pH 7.5) may stabilize silane bonds better than phosphate buffers due to its chelating properties. Researchers should replicate experiments using standardized substrates (e.g., galvannealed steel) and factorial designs to isolate variables like silane concentration and curing time .

Q. What advanced techniques characterize the electronic and structural properties of this compound-derived monolayers?

XPS with an Al-Kα source (1486.6 eV) quantifies surface elemental composition (e.g., Si 2p and N 1s peaks). AFM can map monolayer roughness (<1 nm RMS for ideal coverage). Electrochemical impedance spectroscopy (EIS) evaluates corrosion resistance, with higher impedance values (e.g., >10⁶ Ω·cm²) indicating robust silane films .

Q. How does this compound compare to other silanes (e.g., APTES or GPTMS) in hybrid film formation for corrosion protection?

TTMSS-based films exhibit superior thermal stability (>300°C) but may lack the functional groups (e.g., epoxy in GPTMS) needed for covalent crosslinking. Hybrid films combining TTMSS with amino-silanes (e.g., APTES) show enhanced adhesion (contact angle reduction <10% after abrasion) and corrosion inhibition (95% efficiency in saline environments). Optimize ratios (e.g., 3:1 APTES:TTMSS) via response surface methodology .

Q. What statistical approaches are recommended for analyzing data from silanization experiments?

Use ANOVA with Tukey’s post-hoc test for contact angle comparisons across substrates. For factorial designs, regression models (R² ≥ 0.85) identify significant variables (e.g., silane concentration contributes >60% variance in film thickness). Triangulate results with electrochemical and spectroscopic data to minimize Type I/II errors .

Properties

Molecular Formula

C3H16Si4

Molecular Weight

164.50 g/mol

IUPAC Name

tris(silylmethyl)silane

InChI

InChI=1S/C3H16Si4/c4-1-7(2-5)3-6/h7H,1-3H2,4-6H3

InChI Key

FSDJIXWDVNLEJP-UHFFFAOYSA-N

Canonical SMILES

C([SiH3])[SiH](C[SiH3])C[SiH3]

Origin of Product

United States

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